2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol
Description
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is an organic compound with a complex structure that includes a benzyloxy group attached to a phenyl ring, which is further connected to a propyloxan-2-ol moiety
Properties
CAS No. |
921193-66-0 |
|---|---|
Molecular Formula |
C21H26O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(4-phenylmethoxyphenyl)-5-propyloxan-2-ol |
InChI |
InChI=1S/C21H26O3/c1-2-6-17-13-14-21(22,24-16-17)19-9-11-20(12-10-19)23-15-18-7-4-3-5-8-18/h3-5,7-12,17,22H,2,6,13-16H2,1H3 |
InChI Key |
XHGGGBGKGYCYJZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(C2=CC=C(C=C2)OCC3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol typically involves multiple steps. One common method includes the reaction of 2,4-dihydroxybenzaldehyde with sodium metabisulfite in dimethylformamide (DMF) to form an intermediate. This intermediate is then reacted with substituted benzyl chlorides or benzyl bromides in the presence of sodium bicarbonate and potassium iodide in acetonitrile at 60°C for 30 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may have neuroprotective and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-(Benzyloxy)-5-(hydroxyl)phenyl)benzothiazole: This compound has similar structural features and is studied for its potential as a multifunctional agent in the treatment of Parkinson’s disease.
4-(Benzyloxy)phenylacetic acid: Another related compound with applications in organic synthesis and medicinal chemistry.
Uniqueness
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
Biological Activity
2-[4-(Benzyloxy)phenyl]-5-propyloxan-2-ol is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and antioxidant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound includes a benzyloxy group attached to a phenyl ring, which is further substituted with a propanol moiety. This structural configuration is believed to contribute to its biological activities.
1. Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of derivatives related to this compound. Specifically, compounds with similar scaffolds have shown significant inhibition of monoamine oxidase B (MAO-B), which is implicated in neurodegenerative diseases such as Parkinson's disease. For instance, one derivative exhibited an IC50 value of 0.062 µM for MAO-B inhibition, indicating potent activity compared to standard treatments like rasagiline and safinamide .
2. Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using the Oxygen Radical Absorbance Capacity (ORAC) assay. Results indicated a high antioxidant capacity, with a Trolox equivalent value suggesting effective free radical scavenging ability. This property is crucial for protecting neuronal cells from oxidative stress, a common feature in neurodegenerative disorders .
3. Metal Chelating Ability
In addition to its antioxidant properties, the compound has demonstrated significant metal chelation capabilities. This is particularly relevant as metal ions can exacerbate oxidative stress and contribute to neurodegeneration. The ability to chelate metals may enhance the compound's therapeutic profile against conditions characterized by metal dysregulation .
4. Anti-inflammatory Properties
The anti-neuroinflammatory effects of derivatives related to this compound have been documented, suggesting that they may mitigate inflammatory responses in the central nervous system (CNS). This activity could be beneficial in treating neurodegenerative diseases where inflammation plays a critical role .
Study on MAO-B Inhibition
In a comparative study evaluating various derivatives for MAO-B inhibition, it was found that compounds with hydroxyl substitutions exhibited enhanced inhibitory effects compared to their counterparts without such modifications. The structure-activity relationship (SAR) analysis indicated that specific functional groups significantly influenced the biological activity of these compounds.
| Compound | MAO-B IC50 (µM) | Remarks |
|---|---|---|
| 3h | 0.062 | Most potent MAO-B inhibitor |
| Rasagiline | 0.0953 | Standard comparator |
| Safinamide | 0.0572 | Strong MAO-B inhibitor |
Antioxidant Efficacy Assessment
The antioxidant capacity was assessed through ORAC assays, revealing that certain derivatives had values comparable to established antioxidants like Trolox.
| Compound | ORAC Value (Trolox Equivalent) | Remarks |
|---|---|---|
| 3h | 2.27 | High antioxidant activity |
| Standard Trolox | 1 | Reference standard |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
